

Spectroscopic Analysis of 2-lodobenzoate Esters: A Technical Guide

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Compound of Interest		
Compound Name:	2-lodobenzoate	
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Introduction

2-lodobenzoate esters are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility often stems from the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate characterization of these compounds is paramount for ensuring purity and confirming structural integrity. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for two common examples: methyl **2-iodobenzoate** and ethyl **2-iodobenzoate**. Detailed experimental protocols for both the synthesis and spectroscopic analysis are presented, aimed at researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl **2-iodobenzoate** and ethyl **2-iodobenzoate**. This structured presentation allows for easy comparison of the spectral features.

Methyl 2-Iodobenzoate

Table 1: ¹H and ¹³C NMR Data for Methyl **2-lodobenzoate**.



¹ H NMR (300 MHz, DMSO-d ₆)	¹³ C NMR		
Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Assignment	Chemical Shift (δ) ppm
7.90	dd, J = 7.9, 1.0	Ar-H	166.5
7.50	td, J = 7.6, 1.0	Ar-H	141.5
7.20	td, J = 7.8, 1.7	Ar-H	132.8
3.90	S	-OCH₃	131.3
128.2			
94.2	_		
52.5	_		

Table 2: IR Spectroscopic Data for Methyl **2-lodobenzoate**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3057	Medium	C-H stretch (aromatic)
2946	Medium	C-H stretch (aliphatic)
1728	Strong	C=O stretch (ester)
1579	Medium	C=C stretch (aromatic)
1428	Strong	C-O stretch
1249	Strong	C-O stretch
738	Strong	C-H bend (ortho-disubstituted)

Ethyl 2-Iodobenzoate

Table 3: ¹H and ¹³C NMR Data for Ethyl **2-lodobenzoate**.[1]



¹ H NMR (300 MHz, CDCl ₃)	¹³ C NMR (75 MHz, CDCl ₃)		
Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Assignment	Chemical Shift (δ) ppm
7.81	dd, J = 7.5, 1.4	Ar-H	167.1
7.49-7.22	m	Ar-H	141.2
4.19-4.05	m	-OCH ₂ CH ₃	131.1
1.10	t, J = 7.1	-OCH ₂ CH ₃	128.5
127.8			
92.2	_		
60.9	_		
14.3	_		

Table 4: IR Spectroscopic Data for Ethyl **2-lodobenzoate**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-2980	Medium	C-H stretch (aromatic & aliphatic)
1725	Strong	C=O stretch (ester)
1580	Medium	C=C stretch (aromatic)
1430	Strong	C-O stretch
1250	Strong	C-O stretch
740	Strong	C-H bend (ortho-disubstituted)

Experimental Protocols

Detailed methodologies for the synthesis of **2-iodobenzoate** esters and the acquisition of their spectroscopic data are provided below.



Synthesis of Methyl 2-Iodobenzoate

This protocol describes a typical acid-catalyzed esterification of 2-iodobenzoic acid.

Materials:

- 2-lodobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous sodium sulfate
- Dichloromethane
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- To a solution of 2-iodobenzoic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl **2-iodobenzoate**.[1]



NMR Spectroscopy

Sample Preparation:

 Dissolve approximately 10-20 mg of the 2-iodobenzoate ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Parameters (Example):

- Spectrometer: 300 MHz or 400 MHz NMR Spectrometer
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay: 2-5 seconds
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

IR Spectroscopy

Sample Preparation (Liquid Sample - Neat):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Apply a small drop of the liquid **2-iodobenzoate** ester directly onto the crystal.
- Acquire the spectrum.



Sample Preparation (Solid Sample - KBr Pellet):

- Grind a small amount of the solid 2-iodobenzoate with dry potassium bromide (KBr) powder
 in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Instrument Parameters (Example):

• Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

• Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

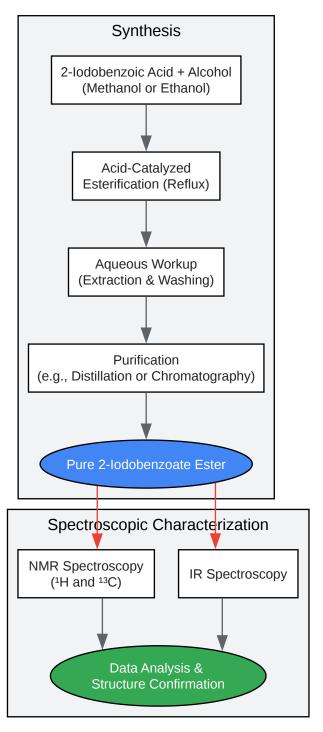
• Number of Scans: 16-32

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-iodobenzoate** esters and a conceptual representation of their role in palladium-catalyzed cross-coupling reactions.



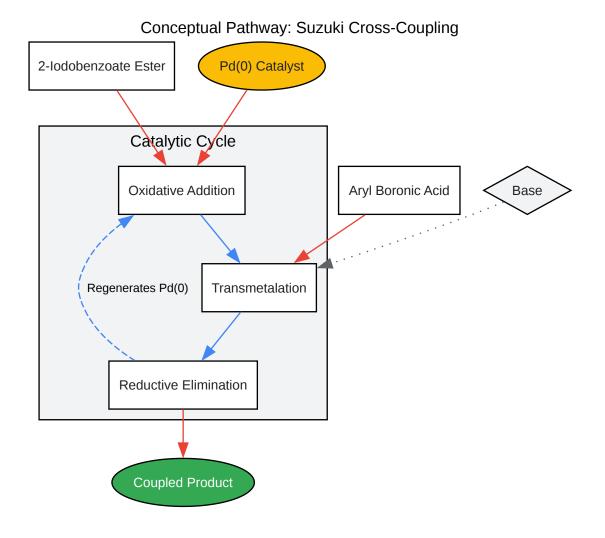
Experimental Workflow for 2-lodobenzoate Analysis



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Synthesis and Characterization Workflow.





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References

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- 2. beilstein-journals.org [beilstein-journals.org]
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